molecular formula C2H7ClN6 B122727 1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine;hydrochloride CAS No. 133488-87-6

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine;hydrochloride

Cat. No. B122727
CAS RN: 133488-87-6
M. Wt: 150.57 g/mol
InChI Key: RPKWAILWWSBALM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazine derivatives is a well-studied field. Various synthetic routes have been reported for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

Scientific Research Applications

Coordination Chemistry and Supramolecular Materials

1,2,4,5-Tetrazines exhibit unique coordination chemistry, characterized by their ability to bridge metal centers, facilitating electron and charge transfer phenomena. These properties are leveraged to create supramolecular materials with potential applications in electronics and catalysis. The electron-rich tetrazine ligands, including substituted 1,4-dihydro-1,2,4,5-tetrazines, enable efficient metal-metal bridging, contributing to the electrical conductivity and stability of coordination polymers (Kaim, 2002).

Material Science: Energetic Materials and Sensors

Tetrazine derivatives have been identified as components in energetic materials due to their high nitrogen content and thermal stability. Some derivatives, like those synthesized from 3,6-disubstituted 1,2,4,5-tetrazines, show remarkable thermal stability up to 370°C, making them candidates for energetic material applications. Their energetic properties have been compared to known substances like hexanitrostilbene (HNS) (Klapoetke, Preimesser, & Stierstorfer, 2013). Furthermore, tetrazine functionalized metal-organic frameworks (MOFs) have been developed as optical sensors for oxidizing gases, exploiting the reversible redox behavior of the tetrazine unit for colorimetric detection (Nickerl, Senkovska, & Kaskel, 2015).

Potential Therapeutic Applications

Substituted 1,4-dihydro-1,2,4,5-tetrazines have been explored for their antitumor activity. Research has shown that certain 1-acyl-3,6-disubstituted phenyl-1,4-dihydro-1,2,4,5-tetrazines demonstrate significant efficacy against specific cancer cell lines, highlighting the potential for further development as anticancer agents (Rao & Hu, 2005).

Chemical Synthesis and Characterization

The synthesis of 1,4-dihydro-1,2,4,5-tetrazine derivatives and their structural characterization have been extensively studied. These efforts provide insights into the reactivity and structural features of tetrazine derivatives, facilitating their application in diverse fields such as organic synthesis and material science. For instance, novel methods for synthesizing and characterizing 1,4-dihydro tetrazine derivatives reveal their structural conformation and potential applications (Rao, Zhang, & Li, 2012).

properties

IUPAC Name

1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N6.ClH/c3-1-5-7-2(4)8-6-1;/h(H3,3,5,6)(H3,4,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKWAILWWSBALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=NN1)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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